rac 8,14-Dihydroxy Efavirenz

Descripción general

Descripción

rac 8,14-Dihydroxy Efavirenz: is a metabolite of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. This compound is of significant interest due to its potential biological activities and its role in the metabolism of Efavirenz.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac 8,14-Dihydroxy Efavirenz involves the hydroxylation of Efavirenz at the 8 and 14 positions. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation typically involves the use of cytochrome P450 enzymes, while chemical hydroxylation can be performed using reagents such as hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of bioreactors for enzymatic hydroxylation or continuous flow reactors for chemical hydroxylation could be potential methods for industrial production.

Análisis De Reacciones Químicas

Types of Reactions: rac 8,14-Dihydroxy Efavirenz can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming deoxy derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base or acid catalyst.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Deoxy derivatives.

Substitution: Halogenated or aminated derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Production

Rac 8,14-Dihydroxy Efavirenz can be synthesized through hydroxylation at the 8 and 14 positions of Efavirenz. This can be achieved via:

- Enzymatic Methods : Utilizing cytochrome P450 enzymes.

- Chemical Methods : Employing reagents such as hydrogen peroxide under catalytic conditions.

Industrial production methods are not extensively documented but may involve optimized hydroxylation processes in bioreactors or continuous flow reactors to ensure high yield and purity.

Chemistry

This compound serves as a reference standard in analytical chemistry for studying the metabolism of Efavirenz. It aids in quantifying metabolites in biological samples, thereby facilitating pharmacokinetic studies .

Biology

Recent studies have indicated that this compound possesses potential biological activities. Notably:

- Neuroprotective Effects : In animal models (5XFAD mice), treatment with this compound led to a significant reduction in insoluble amyloid beta (Aβ) levels, suggesting potential benefits in Alzheimer's disease management .

- CYP46A1 Activation : This metabolite has been shown to activate CYP46A1, an enzyme crucial for cholesterol elimination from the brain, which may have implications for neurodegenerative diseases .

Medicine

The role of this compound in the metabolism of Efavirenz is critical for understanding its efficacy and toxicity. It has been studied for:

- Antiviral Properties : Similar to its parent compound, it may inhibit HIV reverse transcriptase activity.

- Drug Interactions : Investigations into how this metabolite interacts with other drugs could inform treatment regimens for HIV patients .

Study on Alzheimer's Disease

A study involving this compound treatment in 5XFAD mice demonstrated that this compound significantly decreased insoluble Aβ42 peptide levels by approximately 15%, contrasting with no observable changes when treated with Efavirenz alone. This suggests that this compound may have superior effects on amyloid plaque formation and could potentially be explored as a therapeutic agent for Alzheimer's disease .

Pharmacological Profiling

In comparative studies of this compound and other metabolites like rac 7,8-dihydroxy Efavirenz, it was found that the former more effectively activated CYP46A1 while also modulating acetylcholine levels in the brain. Such findings underline the importance of hydroxylation position over chirality in determining pharmacological effects .

Mecanismo De Acción

The mechanism of action of rac 8,14-Dihydroxy Efavirenz involves its interaction with various molecular targets and pathways. As a metabolite of Efavirenz, it may retain some of the parent compound’s activity, including inhibition of the HIV reverse transcriptase enzyme. Additionally, it may interact with other enzymes and receptors in the body, leading to various biological effects.

Comparación Con Compuestos Similares

Efavirenz: The parent compound, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment.

8-Hydroxy Efavirenz: Another metabolite of Efavirenz with similar biological activities.

7,8-Dihydroxy Efavirenz: A dihydroxylated metabolite with different hydroxylation positions.

Comparison: rac 8,14-Dihydroxy Efavirenz is unique due to its specific hydroxylation pattern, which may confer distinct biological activities and metabolic properties compared to other Efavirenz metabolites. Its potential to interact with different molecular targets and pathways makes it a valuable compound for scientific research.

Actividad Biológica

Rac 8,14-Dihydroxy Efavirenz is a significant metabolite of Efavirenz, a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and exploring its potential applications beyond HIV treatment, including neuroprotective effects.

This compound is characterized by its specific hydroxylation pattern at the 8 and 14 positions. This unique structure may influence its biological activity compared to other Efavirenz metabolites, such as 7,8-dihydroxy Efavirenz and 8-hydroxy Efavirenz. The compound exhibits significant interactions with various molecular targets, which are essential for its pharmacological effects.

The primary mechanism of action for this compound involves the inhibition of the HIV reverse transcriptase enzyme, similar to its parent compound. Additionally, it may engage with other enzymes and receptors in the body, affecting various biological pathways. Notably, studies have shown that this metabolite can activate CYP46A1, an enzyme crucial for cholesterol metabolism in the brain, suggesting a potential role in neuroprotection and Alzheimer's disease treatment .

Antiviral Properties

As a metabolite of Efavirenz, this compound retains antiviral properties. It has been shown to inhibit HIV replication effectively. Comparative studies indicate that while this compound is less potent than Efavirenz in some contexts, it still contributes to the overall antiviral efficacy when administered as part of combination therapy .

Neuroprotective Effects

Recent research highlights the neuroprotective potential of this compound. In studies involving 5XFAD mice (a model for Alzheimer's disease), treatment with this compound resulted in a significant reduction in insoluble amyloid-beta (Aβ) peptides compared to untreated controls. Specifically, there was a notable decrease in Aβ42 levels by approximately 15%, indicating its potential role in modulating amyloid pathology .

The activation of CYP46A1 by this compound suggests that it may enhance cholesterol clearance from the brain, further supporting cognitive function and potentially mitigating neurodegeneration associated with Alzheimer’s disease .

Comparative Analysis with Other Metabolites

The biological activity of this compound can be compared with other dihydroxy metabolites:

| Metabolite | CYP46A1 Activation | Effect on Aβ Levels | Neuroprotective Potential |

|---|---|---|---|

| This compound | Significant | Decreased Aβ42 | High |

| Rac 7,8-Dihydroxy Efavirenz | Moderate | No significant change | Moderate |

| Efavirenz | Strong | Localized decrease | Moderate |

This table illustrates that this compound may offer superior neuroprotective effects compared to its counterparts.

Case Studies

- Neurocognitive Impact Study : In a study involving HIV-infected individuals treated with Efavirenz and its metabolites, correlations were drawn between plasma concentrations and neurocognitive scores. The findings indicated that higher levels of this compound were associated with improved cognitive outcomes .

- Animal Model Research : In experiments with 5XFAD mice treated with this compound over six months, significant reductions in Aβ plaque burden were observed without notable adverse effects on memory tasks. This suggests a favorable safety profile alongside its therapeutic benefits .

Propiedades

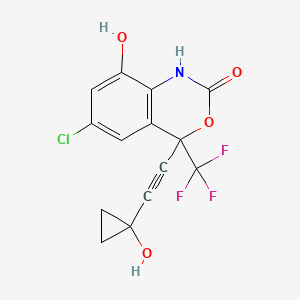

IUPAC Name |

6-chloro-8-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILFXLMJFSKQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675850 | |

| Record name | 6-Chloro-8-hydroxy-4-[(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189909-96-3 | |

| Record name | 6-Chloro-8-hydroxy-4-[(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.